Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
CAS No.:
Cat. No.: VC17448608
Molecular Formula: C10H7FO3S
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7FO3S |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | methyl 5-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H7FO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |
| Standard InChI Key | HVXNOXLCBDVTHM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=C(S1)C=CC(=C2)F)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s structure is defined by the benzo[b]thiophene skeleton, a bicyclic system comprising a benzene ring fused to a thiophene ring. Key substituents include:
-
Fluorine at the 5-position, which enhances electronegativity and influences binding interactions.
-
Hydroxyl group at the 3-position, contributing to hydrogen-bonding capabilities.
-
Methyl ester at the 2-position, providing steric bulk and modulating solubility.
The SMILES notation accurately represents its connectivity .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.22 g/mol |
| CAS Registry Number | 2089856-07-3 |
| SMILES | O=C(C1=C(O)C2=CC(F)=CC=C2S1)OC |
Applications in Pharmaceutical Research
Antibiotic and Antiviral Development
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry due to its resemblance to biologically active heterocycles. Methyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has been investigated for its potential to inhibit bacterial enzymes or viral replication machinery, though specific mechanistic studies remain unpublished .
Fluorescent Probes
The compound’s conjugated π-system and fluorine substituent make it a candidate for fluorescent tagging applications. Its ability to undergo electronic transitions upon excitation could enable its use in cellular imaging or diagnostic assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume